Product packaging for UDP-GlcNAc(Cat. No.:)

UDP-GlcNAc

Cat. No.: B8776403
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-CFRASDGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is an essential nucleotide sugar and coenzyme that serves as a critical substrate for glycosyltransferases, which transfer the N-acetylglucosamine (GlcNAc) moiety to a wide range of biological molecules . This makes this compound indispensable in the biosynthesis of glycosaminoglycans, proteoglycans, glycolipids, and bacterial cell wall peptidoglycan . In eukaryotic cells, it is the precursor for the O-GlcNAcylation, a dynamic post-translational modification that regulates the function of nuclear and cytosolic proteins, including transcription factors like NF-κB and p53, thereby influencing cellular signaling and physiology . The compound is also a vital building block for structural polymers, being the monomer for chitin in fungi and a key component of the extracellular matrix in animal cells . Biosynthetically, this compound is the end-product of the hexosamine biosynthesis pathway, and its levels are sensitive to nutrient availability, positioning it as a potential sensor of cellular metabolic status . In prokaryotes, the biosynthetic pathway for this compound differs from that in eukaryotes, making the involved enzymes, such as the bifunctional GlmU, promising targets for the development of novel antibiotics . Recent research has revealed compelling applications for this compound and its precursors. For instance, studies show that N-acetyl-D-glucosamine (GlcNAc) can re-sensitize starvation-induced, antibiotic-tolerant populations of E. coli to β-lactam antibiotics. The proposed mechanism involves the uptake and conversion of GlcNAc into this compound, which re-activates the peptidoglycan biosynthesis process and provides a target for β-lactam action . This highlights this compound's central role in bacterial cell wall synthesis and its potential in addressing antibiotic tolerance. Furthermore, in eukaryotic stem cells, this compound is essential for maintaining pluripotency through O-GlcNAcylation, and its levels are linked to oxidative phosphorylation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N3O17P2 B8776403 UDP-GlcNAc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-CFRASDGPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

physical_description

Solid

Origin of Product

United States

Evolutionary Conservation of Udp N Acetyl D Glucosamine Metabolism Across Organisms

Hexosamine Biosynthesis Pathway (HBP)

The HBP is a central metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to generate this compound. frontiersin.orgnih.gov This pathway is crucial for sensing the nutrient status of the cell and responding accordingly. frontiersin.org

De Novo Synthesis from Fructose-6-Phosphate (B1210287)

The de novo synthesis of this compound begins with an intermediate from the glycolysis pathway, fructose-6-phosphate. oup.comresearchgate.net Through a series of four enzymatic reactions, this precursor is converted into the final product, this compound. frontiersin.orgreactome.org

The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate to glucosamine-6-phosphate. ebi.ac.ukplos.orgrcsb.orgnih.govnih.gov This irreversible reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase, also known as glutamine:fructose-6-phosphate amidotransferase (GFAT). ebi.ac.ukplos.org GFAT utilizes the amide group from glutamine and transfers it to fructose-6-phosphate, forming glucosamine-6-phosphate and glutamate. nih.govelifesciences.org The activity of GFAT is a key regulatory point for the entire pathway. nih.govfrontiersin.org

Following the initial step, a series of sequential enzymatic reactions further modify the glucosamine-6-phosphate molecule. The enzymes involved in the eukaryotic pathway are distinct from those in the prokaryotic pathway. nih.gov

In eukaryotes, the subsequent steps are as follows:

Acetylation: Glucosamine-6-phosphate is acetylated by glucosamine-phosphate N-acetyltransferase (GNA1), also known as Emeg32, using acetyl-CoA as the acetyl donor to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govfrontiersin.orgnih.gov

Isomerization: Phosphoacetylglucosamine mutase (PGM3/AGM1) then catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govnih.govresearchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also referred to as GlcNAc-1-P uridylyltransferase (GlcNAc1pUT), catalyzes the reaction of GlcNAc-1-P with UTP to produce this compound and pyrophosphate. frontiersin.orgnih.govfrontiersin.org

In prokaryotes, the order of reactions differs slightly. Phosphoglucosamine mutase (GlmM) first converts glucosamine-6-phosphate to glucosamine-1-phosphate. asm.orgfrontiersin.org Then, a bifunctional enzyme, GlmU, carries out both the acetylation of glucosamine-1-phosphate to GlcNAc-1-P and the subsequent uridylation to this compound. asm.orgfrontiersin.org

The de novo synthesis of this compound is a clear example of metabolic integration, requiring inputs from several major metabolic pathways. frontiersin.orgnih.gov

Glucose: The carbon backbone of this compound originates from glucose, which enters glycolysis to produce fructose-6-phosphate, the initial substrate for the HBP. frontiersin.orgresearchgate.net It is estimated that approximately 2-5% of cellular glucose is funneled into the HBP. nih.govfrontiersin.org

Glutamine: Glutamine serves as the nitrogen donor for the formation of glucosamine-6-phosphate, a critical step catalyzed by GFAT. nih.govelifesciences.org

Acetyl-CoA: Acetyl-CoA, a central molecule in fatty acid metabolism, provides the acetyl group for the conversion of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. nih.govfrontiersin.org

UTP: Uridine (B1682114) triphosphate (UTP), a high-energy nucleotide, is required for the final step of the pathway, where it is combined with N-acetylglucosamine-1-phosphate to form this compound. nih.govelifesciences.org

Salvage Pathway of N-acetylglucosamine

In addition to de novo synthesis, cells can also produce this compound through a salvage pathway that utilizes pre-existing N-acetylglucosamine (GlcNAc). flybase.orgnih.gov This GlcNAc can be sourced from the breakdown of glycoproteins and other glycoconjugates within the cell or taken up from the extracellular environment. flybase.orgresearchgate.net

GlcNAc Kinase (NAGK)-Dependent GlcNAc Salvage

The key enzyme in the GlcNAc salvage pathway is N-acetylglucosamine kinase (NAGK). researchgate.netnih.gov NAGK phosphorylates free GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). elifesciences.orgnih.gov This intermediate then enters the main HBP, where it is converted to this compound through the actions of PGM3/AGM1 and UAP1/GlcNAc1pUT. researchgate.net

Research has shown that under conditions of glutamine limitation, which suppresses the de novo pathway, the NAGK-dependent salvage pathway becomes crucial for maintaining the cellular pool of this compound. elifesciences.orgnih.govbabraham.ac.uknih.gov This highlights the importance of the salvage pathway in adapting to nutrient stress. babraham.ac.uk

Table 1: Key Enzymes in the UDP-N-acetyl-D-glucosamine Biosynthesis Pathways

PathwayStepEnzyme Name(s)Substrate(s)Product(s)
De Novo HBP 1. AminationGlucosamine-6-Phosphate Synthase (GlmS/GFAT)Fructose-6-Phosphate, GlutamineGlucosamine-6-Phosphate, Glutamate
2. Acetylation (Eukaryotes)Glucosamine-Phosphate N-Acetyltransferase (GNA1/Emeg32)Glucosamine-6-Phosphate, Acetyl-CoAN-acetylglucosamine-6-Phosphate
3. Isomerization (Eukaryotes)Phosphoacetylglucosamine Mutase (PGM3/AGM1)N-acetylglucosamine-6-PhosphateN-acetylglucosamine-1-Phosphate
4. Uridylation (Eukaryotes)UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/GlcNAc1pUT)N-acetylglucosamine-1-Phosphate, UTPUDP-N-acetyl-D-glucosamine, Pyrophosphate
Salvage Pathway 1. PhosphorylationN-acetylglucosamine Kinase (NAGK)N-acetylglucosamine, ATPN-acetylglucosamine-6-Phosphate, ADP

The Intricate Pathways of UDP-N-acetyl-D-glucosamine Biosynthesis

Uridine diphosphate-N-acetyl-D-glucosamine (this compound) is a critical activated sugar nucleotide, serving as a fundamental building block for a multitude of essential macromolecules across all domains of life. It is a key precursor for the synthesis of peptidoglycan in bacteria, as well as for the production of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org The biosynthetic routes leading to this compound are highly conserved, yet exhibit distinct variations, particularly between prokaryotes and eukaryotes, highlighting their potential as targets for therapeutic intervention. wikipedia.orgfrontiersin.org

Metabolic Regulation of Intracellular Udp N Acetyl D Glucosamine Levels

Transcriptional Control Mechanisms

Transcriptional regulation of the genes encoding the enzymes in the UDP-GlcNAc biosynthetic pathway is a critical aspect of maintaining homeostasis. Key control points include the regulation of glmS and glmU gene expression.

The glmS gene encodes for glucosamine-6-phosphate synthase (GlmS), which catalyzes the first committed step in the hexosamine biosynthesis pathway (HBP). In many bacteria, the expression of glmS is controlled by a riboswitch located in the 5' untranslated region (UTR) of its messenger RNA (mRNA). nih.govwikipedia.org This regulatory element directly senses the intracellular concentration of glucosamine-6-phosphate (GlcN6P), the product of the GlmS enzyme. wikipedia.orgh1.co When GlcN6P levels are high, it binds to the glmS riboswitch, triggering a conformational change that leads to the self-cleavage of the mRNA. wikipedia.orgnih.gov This cleavage event destabilizes the mRNA, leading to its degradation and subsequently reducing the synthesis of the GlmS enzyme. wikipedia.orgnih.gov This feedback mechanism ensures that the production of GlcN6P is curtailed when sufficient levels are present. The glmS gene is highly conserved across many bacterial species, and its essential role makes it a potential target for antibiotics. nih.govapsnet.org

The glmS riboswitch is a unique regulatory RNA that functions as a ribozyme, an RNA molecule with catalytic activity. h1.comdpi.com Unlike many other riboswitches that regulate gene expression by modulating transcription termination or translation initiation, the glmS riboswitch controls mRNA stability. mdpi.comnih.gov Upon binding to its specific ligand, GlcN6P, the riboswitch undergoes a conformational change that activates its self-cleaving activity. nih.govbiomedres.us GlcN6P acts as a cofactor in this catalytic reaction. wikipedia.org The cleavage occurs at a specific site within the riboswitch sequence, exposing the mRNA to degradation by cellular ribonucleases. nih.gov This ligand-induced self-cleavage provides a rapid and direct mechanism to downregulate glmS expression when the downstream product of the pathway is abundant. nih.gov Studies have shown that the glmS riboswitch selectively binds the α-anomer of GlcN6P. nih.gov The self-cleavage can occur co-transcriptionally, allowing for a swift response to changes in metabolite concentration. nih.gov

Regulatory ElementLigandMechanism of ActionOutcome
glmS RiboswitchGlucosamine-6-phosphate (GlcN6P)Ligand-induced self-cleavage of mRNADownregulation of GlmS synthesis

The glmU gene encodes a bifunctional enzyme, glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase, which catalyzes the final two steps in the synthesis of this compound in bacteria. nih.govacs.org Evidence from studies on Lactobacillus casei suggests that the transcription of glmU is also subject to regulation. nih.govtandfonline.com In a strain engineered to overproduce this compound, the transcript levels of glmU were found to be significantly decreased. nih.gov This observation points towards a feedback mechanism where high intracellular concentrations of this compound lead to the transcriptional repression of the glmU gene, thereby controlling the final steps of its own synthesis. nih.govtandfonline.com

Post-Translational Regulation of Key Enzymes

In addition to transcriptional control, the activity of key enzymes in the this compound biosynthetic pathway is regulated at the post-translational level. This allows for a more immediate and fine-tuned response to changes in cellular metabolic status.

The primary enzyme subject to post-translational regulation is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which is the rate-limiting enzyme in the HBP. royalsocietypublishing.orgnih.gov GFAT is allosterically inhibited by the end product of the pathway, this compound. nih.govnih.govuni.lu This feedback inhibition is a classic example of metabolic regulation, where the final product of a pathway controls its own synthesis by inhibiting an early, committed step. uni.lu Kinetic studies have demonstrated that this compound is a potent and specific inhibitor of GFAT, binding to a site on the enzyme that is distinct from the active site for its substrates. nih.gov This allosteric regulation allows for rapid modulation of the flux through the HBP in response to fluctuations in this compound levels. uni.lu

The activity of GFAT is further modulated by post-translational modifications, primarily phosphorylation by various protein kinases. These modifications integrate signals from different cellular pathways to regulate this compound synthesis.

Protein Kinase A (PKA): In mammals, there are two isoforms of GFAT, GFAT1 and GFAT2. nih.gov PKA, a cAMP-dependent protein kinase, phosphorylates both isoforms, but with opposing effects on their activity. Phosphorylation of human GFAT1 at Serine 205 by PKA has been reported to inhibit its activity. royalsocietypublishing.orgresearchgate.net In contrast, phosphorylation of the corresponding Serine 202 in mouse GFAT2 by PKA leads to an approximately 2.2-fold increase in its activity. nih.gov Furthermore, PKA-mediated phosphorylation of GFAT1 at Ser205 can abolish the feedback inhibition by this compound. royalsocietypublishing.orgnih.gov This suggests that at low this compound concentrations, PKA phosphorylation is inhibitory, while at high concentrations, it becomes activating by overriding the feedback inhibition. nih.gov

AMP-activated Protein Kinase (AMPK): AMPK, a key sensor of cellular energy status, also phosphorylates and regulates GFAT1. royalsocietypublishing.org In response to low energy levels (high AMP:ATP ratio), AMPK phosphorylates GFAT1 at Serine 243, leading to a decrease in its enzymatic activity. royalsocietypublishing.orgnih.gov This serves to conserve energy by downregulating an anabolic pathway when cellular energy is scarce. royalsocietypublishing.org This phosphorylation has been shown to be important in processes such as VEGF-induced angiogenesis. nih.gov

Ca2+/Calmodulin-dependent Protein Kinase (CaMKII): While direct phosphorylation of GFAT by CaMKII is not as extensively documented, calcium signaling is known to play a role in regulating cellular metabolism. nih.govnih.govnih.gov CaMKII is a key mediator of calcium signals and is involved in various cellular processes, including the regulation of glucose homeostasis. nih.govnih.gov Given the intricate crosstalk between signaling pathways, it is plausible that Ca2+/CaM signaling could indirectly influence GFAT activity and this compound levels through its interaction with other kinases or regulatory proteins.

KinaseGFAT IsoformPhosphorylation SiteEffect on ActivityModulation of Feedback Inhibition
PKAGFAT1Serine 205Inhibitory (at low this compound) royalsocietypublishing.orgnih.govAbolishes feedback inhibition royalsocietypublishing.orgnih.gov
PKAGFAT2Serine 202Activating nih.govNot fully established
AMPKGFAT1Serine 243Inhibitory royalsocietypublishing.orgnih.govNot fully established

Regulation of GlmU Activity

GlmU is a bifunctional enzyme that plays a crucial role in the biosynthesis of UDP-N-acetyl-D-glucosamine by catalyzing the final two sequential reactions. uniprot.orgresearchgate.net The C-terminal domain of GlmU is responsible for the acetyltransferase activity, which involves the transfer of an acetyl group from acetyl-CoA to glucosamine-1-phosphate (GlcN-1-P), forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). uniprot.org Subsequently, the N-terminal domain carries out the uridyltransferase reaction, converting GlcNAc-1-P and UTP into the final product, this compound. uniprot.org

The activity of GlmU is subject to tight regulation to maintain cellular homeostasis of this compound. One of the primary regulatory mechanisms is allosteric inhibition by its end product. tandfonline.comnih.gov Studies in Escherichia coli have shown that an increase in the intracellular concentration of this compound leads to feedback inhibition of GlmU activity. tandfonline.comnih.gov This feedback loop ensures that the cell does not overproduce this compound. In addition to the final product, GlmU activity can also be inhibited by its immediate product, N-acetylglucosamine-1-phosphate, and by UDP-N-acetylmuramic acid, a precursor for the peptidoglycan pathway. uniprot.org

Beyond allosteric regulation, the activity of GlmU is also controlled at the transcriptional level. tandfonline.comnih.gov In Lactobacillus casei, it has been observed that in strains engineered to overproduce this compound, the transcript levels of the glmU gene were significantly decreased, suggesting a transcriptional feedback mechanism to control enzyme levels. tandfonline.comnih.gov Furthermore, the binding of inhibitors to allosteric sites, distinct from the active sites, can prevent the necessary structural rearrangements for the enzymatic reaction to occur, providing another layer of regulation. nih.govnih.gov

Table 1: Regulatory Mechanisms of GlmU Activity
Regulatory MechanismDescriptionKey Molecules InvolvedReferences
Allosteric InhibitionThe binding of a molecule to a site other than the active site inhibits enzyme activity.This compound, N-acetylglucosamine-1-phosphate, UDP-N-acetylmuramic acid uniprot.orgtandfonline.comnih.govnih.govnih.gov
Transcriptional RegulationThe rate of gene transcription is controlled to regulate the amount of enzyme produced.glmU gene transcripts tandfonline.comnih.gov

Nutrient Sensing and Metabolic Flux Control

Interconnection with Glycolysis and Other Metabolic Routes

The hexosamine biosynthetic pathway (HBP) is intrinsically linked to several central metabolic routes, most notably glycolysis. The HBP branches off from the glycolytic pathway, utilizing the glycolytic intermediate fructose-6-phosphate as a primary substrate. This connection positions the HBP as a crucial sensor of cellular nutrient status, particularly glucose availability. A portion of the glucose that enters the cell and is converted to fructose-6-phosphate is diverted into the HBP rather than continuing through glycolysis.

This diversion allows the cell to couple nutrient availability with the synthesis of this compound, which is essential for post-translational modifications of proteins, such as N-glycosylation and O-GlcNAcylation. These modifications play a vital role in regulating the function and stability of a wide array of proteins, including those involved in signal transduction and metabolism.

Influence of Glucose and Glutamine Availability on HBP Flux

The flux through the HBP is highly sensitive to the availability of key nutrients, primarily glucose and glutamine. These two molecules are the initial substrates for the first and rate-limiting step of the HBP, which is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). Glucose provides the carbon backbone in the form of fructose-6-phosphate, while glutamine donates the amino group.

Consequently, the intracellular concentrations of glucose and glutamine directly influence the rate of this compound synthesis. When glucose and glutamine levels are high, the flux through the HBP increases, leading to elevated levels of this compound. Conversely, a limitation in the availability of either glucose or glutamine will reduce the flux through the pathway. This direct relationship allows the HBP to function as a nutrient-sensing pathway, translating changes in nutrient availability into downstream cellular responses through this compound-dependent modifications.

Role of Glucosamine-6-Phosphate Deaminases (GNPDA1 and GNPDA2) in Ammonia (B1221849) and Carbon Metabolism

Glucosamine-6-phosphate deaminases (GNPDA1 and GNPDA2) are isoenzymes that catalyze the reversible conversion of glucosamine-6-phosphate (GlcN-6P) to fructose-6-phosphate and ammonia. wikipedia.orguniprot.orguniprot.org This reaction represents a critical regulatory point in the HBP, connecting it directly to both carbon and ammonia metabolism. nih.govresearchgate.net

Under conditions where the cell needs to conserve glucose or when there is an excess of GlcN-6P, GNPDA1 and GNPDA2 can direct the flux away from this compound synthesis and back towards glycolysis by producing fructose-6-phosphate. oup.comresearchgate.net This provides the cell with a mechanism to channel carbon back into the central carbon metabolism for energy production. nih.govresearchgate.net Conversely, under conditions of high ammonia levels, the reaction can be driven in the reverse direction, converting fructose-6-phosphate into GlcN-6P, thereby feeding into the HBP. uniprot.orguniprot.org The direction of the reaction catalyzed by these enzymes is therefore dependent on the metabolic state of the cell. oup.com

The two isoenzymes, GNPDA1 and GNPDA2, while catalyzing the same reaction, exhibit different kinetic properties and are associated with distinct physiological roles. nih.govmdpi.com For instance, GNPDA2 has been linked to obesity and can provide glycolytic precursors for the synthesis of tri-acyl glycerides. nih.govresearchgate.netfrontiersin.org This highlights the specialized functions of these enzymes in integrating signals from the HBP with broader metabolic networks.

Table 2: Functions of Glucosamine-6-Phosphate Deaminases
EnzymeReaction CatalyzedMetabolic RoleAssociated PathologiesReferences
GNPDA1Glucosamine-6-phosphate <=> Fructose-6-phosphate + NH3Directs carbon flux between the HBP and glycolysis. Involved in fine-tuning this compound levels.Altered expression in some cancers. uniprot.orguniprot.orgnih.govmdpi.com
GNPDA2Glucosamine-6-phosphate <=> Fructose-6-phosphate + NH3Similar to GNPDA1, but also provides precursors for triglyceride synthesis.Associated with obesity and type-2 diabetes. uniprot.orgnih.govmdpi.comresearchgate.netfrontiersin.org

Impact of N-Acetyl-D-glucosamine on Hexokinase Activity

N-Acetyl-D-glucosamine (GlcNAc) has been shown to have a direct impact on the activity of hexokinase, the first enzyme in the glycolytic pathway. mdpi.comnih.govacs.org Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step for committing glucose to cellular metabolism.

Roles of Udp N Acetyl D Glucosamine in Glycoconjugate Biosynthesis

Protein N-Glycosylation

N-glycosylation is a widespread and essential protein modification that occurs in multiple subcellular compartments, including the cytosol, the endoplasmic reticulum (ER), and the Golgi apparatus. nih.gov This process involves the attachment of a complex oligosaccharide, known as a glycan, to an asparagine residue of a protein. UDP-GlcNAc is indispensable for both the initial assembly of the core glycan structure and its subsequent modifications. reactome.org

The biosynthesis of N-linked glycans begins on the cytosolic face of the ER membrane. nih.gov The process is initiated by the transfer of GlcNAc from this compound to a lipid carrier, dolichol phosphate (B84403) (Dol-P). nih.gov This first step is catalyzed by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (EC 2.7.8.15), which creates N-acetyl-D-glucosaminyl-diphosphodolichol. wikipedia.org A second GlcNAc molecule is then added, also from a this compound donor, to form a chitobiosyl-lipid intermediate (GlcNAc₂-PP-Dol). nih.gov This two-GlcNAc foundation is then extended by the sequential addition of five mannose residues, forming a Man₅GlcNAc₂-PP-Dol precursor on the cytosolic side of the ER. nih.gov

Table 1: Initial Steps of Oligosaccharide Precursor Biosynthesis

Step Donor Substrate Acceptor Substrate Product Enzyme Location
1 UDP-N-acetyl-D-glucosamine Dolichyl phosphate N-acetyl-D-glucosaminyl-diphosphodolichol UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase Cytosolic face of ER

Once the Man₅GlcNAc₂-PP-Dol precursor is assembled, it is flipped across the ER membrane into the lumen. nih.govresearchgate.net Inside the ER lumen, the oligosaccharide chain is further elongated and modified before being transferred en bloc to a nascent polypeptide chain. researchgate.net The oligosaccharyltransferase (OST) complex catalyzes this transfer, attaching the entire glycan precursor (Glc₃Man₉GlcNAc₂) to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of the protein. researchgate.net Although this compound is not directly used as a donor within the ER lumen for this core structure, its initial contribution on the cytosolic side is the absolute prerequisite for the entire process to occur. nih.gov

Following their synthesis and initial processing in the ER, N-glycosylated proteins are transported to the Golgi apparatus for further maturation. nih.gov Within the Golgi, the N-glycans undergo extensive trimming and the addition of new sugar residues to generate a diverse array of mature glycan structures, categorized as high-mannose, hybrid, and complex N-glycans.

For the synthesis of complex and hybrid N-glycans, this compound is once again a crucial substrate. It is actively transported from the cytosol into the Golgi lumen by a specific transporter protein. nih.gov Inside the Golgi, various N-acetylglucosaminyltransferases (GlcNAc-Ts) use this compound as the donor to add GlcNAc residues to the trimmed mannose core of the N-glycan. nih.gov These additions are critical branching points that allow for the subsequent addition of other sugars like galactose, sialic acid, and fucose, leading to the highly complex and diverse structures that characterize mature glycoproteins. nih.gov

Protein O-GlcNAcylation

Distinct from the complex N-glycosylation pathway, O-GlcNAcylation is a dynamic and reversible post-translational modification that occurs in the nucleus, cytoplasm, and mitochondria. nih.govphysiology.org It involves the attachment of a single N-acetylglucosamine molecule to the hydroxyl group of serine or threonine residues on target proteins. nih.gov This modification is analogous to phosphorylation in its dynamic nature and its profound impact on protein function, stability, and localization. nih.gov

Table 2: The O-GlcNAcylation Cycle

Process Enzyme Substrate(s) Product(s) Function
Addition O-GlcNAc Transferase (OGT) This compound, Protein-(Ser/Thr) O-GlcNAc-Protein, UDP Adds GlcNAc to proteins

O-GlcNAcylation is a highly dynamic process, with the rapid addition and removal of the GlcNAc moiety allowing for swift cellular responses to various stimuli. physiology.org The modification is reversed by the action of another enzyme, O-GlcNAcase (OGA), which hydrolyzes the O-glycosidic bond to remove the GlcNAc from the modified serine or threonine residue. nih.govresearchgate.net The interplay between OGT and OGA, whose activities are influenced by the availability of the substrate this compound, regulates the O-GlcNAcylation status of thousands of proteins. nih.gov This reversible modification can compete with phosphorylation for the same or nearby serine/threonine sites, thereby providing a crucial mechanism for regulating protein activity, protein-protein interactions, and signal transduction. nih.gov

Interplay with O-GlcNAcase (OGA) in Regulating O-GlcNAc Levels

The dynamic and reversible nature of O-GlcNAcylation is maintained by the coordinated action of two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.govwikipedia.orgphysiology.org UDP-N-acetyl-D-glucosamine (this compound) sits at the heart of this regulatory cycle as the essential substrate for OGT, which catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues on target proteins. wikipedia.orgnih.gov Conversely, OGA is the enzyme responsible for removing this modification. wikipedia.orgnih.govresearchgate.net

The interplay between OGT and OGA establishes a dynamic equilibrium that dictates the O-GlcNAcylation status of thousands of nuclear and cytoplasmic proteins. researchgate.netresearchgate.net This process is often compared to protein phosphorylation, another critical and dynamic post-translational modification. wikipedia.org The cellular concentration of this compound, which is the end product of the hexosamine biosynthetic pathway (HBP), directly influences the rate of O-GlcNAcylation. nih.govwikipedia.org When cellular nutrient levels are high, particularly glucose, the flux through the HBP increases, leading to higher concentrations of this compound. This elevated substrate availability promotes the activity of OGT, resulting in increased attachment of O-GlcNAc to proteins. nih.govwikipedia.org

OGA counteracts the activity of OGT by hydrolyzing the O-GlcNAc modification, releasing the GlcNAc moiety and returning the protein to its unmodified state. wikipedia.orgresearchgate.net The balance between the "writing" activity of OGT (fueled by this compound) and the "erasing" activity of OGA determines the specific O-GlcNAc level on any given protein at any time. This rapid cycling allows cells to use O-GlcNAcylation as a nutrient sensor, translating metabolic status into widespread changes in protein function, localization, and stability. nih.govwikipedia.org Studies have shown that this regulatory system includes feedback mechanisms; for example, under conditions of glucose deprivation, an initial decrease in this compound and O-GlcNAc levels can lead to a subsequent up-regulation of OGT, suggesting a cellular effort to maintain O-GlcNAc homeostasis. nih.gov

Table 1: Key Enzymes in O-GlcNAc Cycling

EnzymeFunctionSubstrate(s)Role in Regulation
O-GlcNAc Transferase (OGT) Adds O-GlcNAc to proteinsUDP-N-acetyl-D-glucosamine, Target Protein"Writer" of the modification; activity is sensitive to this compound levels.
O-GlcNAcase (OGA) Removes O-GlcNAc from proteinsO-GlcNAcylated Protein"Eraser" of the modification; maintains the dynamic and reversible nature of the cycle.

Chitin (B13524) Biosynthesis

Precursor for Chitin Polymerization by Chitin Synthase

UDP-N-acetyl-D-glucosamine is the indispensable precursor for the synthesis of chitin, a linear polymer of β-(1,4)-linked N-acetyl-D-glucosamine residues. mdpi.comnih.govnih.gov The polymerization process is catalyzed by the enzyme chitin synthase (EC 2.4.1.16). mdpi.comenzyme-database.org In this enzymatic reaction, chitin synthase utilizes this compound as the sugar donor, transferring the N-acetyl-D-glucosamine moiety to the non-reducing end of a growing chitin chain. mdpi.comresearchgate.net This process releases uridine (B1682114) diphosphate (B83284) (UDP) as a byproduct. enzyme-database.org The final set of reactions in the chitin biosynthetic pathway, where chitin synthase catalyzes the polymerization using this compound, occurs at the plasma membrane. mdpi.com

Essential for Fungal Cell Wall Integrity

Chitin is a fundamental structural component of the cell walls of most fungi. mdpi.comnih.govnih.gov It provides rigidity and mechanical strength, protecting the cell from osmotic stress and defining its shape. The integrity of the fungal cell wall is critically dependent on the continuous and regulated synthesis of chitin. As the direct substrate for chitin synthase, the availability of UDP-N-acetyl-D-glucosamine is a rate-limiting factor for chitin production. mdpi.com An adequate supply of this activated sugar nucleotide is essential for the fungus to build and remodel its cell wall during growth, septation, and spore formation. Disruption of the chitin biosynthetic pathway, and therefore the supply of this compound, compromises the structural integrity of the cell wall, leading to growth defects and reduced viability.

Importance in Insect Exoskeleton Development and Molting

In insects and other arthropods, chitin is the primary structural component of the exoskeleton, or cuticle. nih.govnih.govepa.gov This rigid outer layer provides physical protection, serves as an attachment point for muscles, and prevents dehydration. nih.gov However, the exoskeleton's rigidity also constrains growth, necessitating a process known as molting (ecdysis), where the old cuticle is shed and a new, larger one is formed. nih.govresearchgate.netncsu.edu

The synthesis of the new exoskeleton is critically dependent on the chitin biosynthesis pathway. nih.gov UDP-N-acetyl-D-glucosamine serves as the essential precursor for the massive amount of chitin required to form the new cuticle. nih.gov Key enzymes, such as UDP-N-acetylglucosamine pyrophosphorylase (UAP), are responsible for producing this compound for this process. nih.govdipterajournal.com Interference with the chitin synthesis pathway, for instance by inhibiting the production of this compound, severely disrupts the molting process. This can result in insects failing to shed their old exoskeleton, leading to malformations and ultimately, death, making this pathway a target for insecticide development. nih.govnih.govdipterajournal.com

Table 2: Role of this compound in Insect Development

Developmental ProcessRole of ChitinDependence on this compound
Exoskeleton Formation Provides the primary structural scaffold of the cuticle.Direct and essential precursor for chitin synthesis.
Molting (Ecdysis) A new, larger chitinous exoskeleton must be synthesized before the old one is shed.High levels of this compound are required for the rapid synthesis of the new cuticle.
Growth (Instar Stages) The molting cycle, which allows for an increase in size between instars, is dependent on new chitin synthesis.The availability of this compound fuels the molting cycle, enabling growth.

Peptidoglycan Synthesis in Bacteria

Essential Building Block for Bacterial Cell Wall

UDP-N-acetyl-D-glucosamine is a fundamental building block for the synthesis of peptidoglycan, the unique and essential polymer that constitutes the cell wall of most bacteria. nih.govnih.govnih.govoup.com Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis and maintaining its characteristic shape. researchgate.net

The biosynthesis of peptidoglycan begins in the cytoplasm, and this compound is at the starting point of this pathway. nih.govresearchgate.net The peptidoglycan structure consists of long glycan chains made of alternating units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). nih.gov this compound serves as the initial substrate from which UDP-N-acetylmuramic acid is synthesized through the action of the enzymes MurA and MurB. researchgate.net Subsequently, a pentapeptide chain is added to the UDP-MurNAc molecule. The resulting UDP-MurNAc-pentapeptide and this compound are then linked together to form the basic disaccharide-pentapeptide repeating unit of peptidoglycan. This entire process underscores the role of this compound as an indispensable primary precursor, without which bacteria cannot construct their cell walls, making the pathway an excellent target for antibiotics. researchgate.netwikipedia.org

Table 3: this compound in Bacterial Peptidoglycan Synthesis

ComponentChemical NatureOriginating from this compoundFunction
N-acetylglucosamine (GlcNAc) Amino SugarDirectly from this compoundForms one part of the repeating disaccharide backbone of peptidoglycan.
N-acetylmuramic acid (MurNAc) Amino Sugar DerivativeSynthesized from this compound via MurA/MurB enzymes.Forms the other part of the repeating disaccharide backbone and is the attachment site for the peptide crosslinks.

Formation of UDP-N-acetylmuramic Acid from UDP-N-acetyl-D-glucosamine

The biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetyl-D-glucosamine (this compound) is a critical early step in the cytoplasmic pathway of bacterial peptidoglycan synthesis. This conversion is a two-step enzymatic process. The initial reaction involves the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-OH group of the N-acetylglucosamine moiety of this compound. acs.orgsci-hub.se This reaction yields the intermediate UDP-N-acetylglucosamine enolpyruvate (UNAGEP) and inorganic phosphate. acs.orgresearchgate.net

Following this, the second step is catalyzed by the enzyme UDP-N-acetylene pyruvylglucosamine reductase (MurB). This enzyme reduces the enolpyruvyl group of UNAGEP to a lactyl group, thereby forming UDP-N-acetylmuramic acid. researchgate.net This two-step conversion is fundamental as UDP-MurNAc serves as the precursor for the synthesis of the pentapeptide unit that is essential for the cross-linking of the peptidoglycan cell wall. researchgate.netwikipedia.org

Involvement of UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, is a key enzyme that initiates the biosynthesis of peptidoglycan in bacteria. sci-hub.seresearchgate.net It catalyzes the first committed step in this essential pathway, which is absent in mammals, making it an attractive target for antibacterial agents. acs.orgsci-hub.seacs.org The primary function of MurA is to transfer the enolpyruvate moiety from its substrate, phosphoenolpyruvate (PEP), to the C3 hydroxyl group of UDP-N-acetylglucosamine (UNAG). researchgate.net

The reaction proceeds through a tetrahedral intermediate where the 3'-OH group of UNAG is covalently bonded to the C-2 of PEP. acs.org The catalytic mechanism involves a flexible loop within the enzyme's structure, whose conformational change is part of the activation process. acs.orgacs.org A key residue, Cys115, plays a crucial role in the catalytic activity. acs.orgnih.gov The product of this reaction, UDP-N-acetylglucosamine enolpyruvate, is subsequently used by the MurB enzyme to form UDP-N-acetylmuramic acid. researchgate.net The inhibition of MurA disrupts the peptidoglycan pathway, compromising the integrity of the bacterial cell wall. nih.gov

EnzymeSubstratesProductFunction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)UDP-N-acetyl-D-glucosamine (UNAG), Phosphoenolpyruvate (PEP)UDP-N-acetylglucosamine enolpyruvate (UNAGEP), Inorganic phosphateCatalyzes the first committed step in bacterial peptidoglycan biosynthesis. acs.orgsci-hub.se
MurB (UDP-N-acetylene pyruvylglucosamine reductase)UDP-N-acetylglucosamine enolpyruvate (UNAGEP)UDP-N-acetylmuramic acid (UDP-MurNAc)Reduces the enolpyruvyl intermediate to form the lactyl group of UDP-MurNAc. researchgate.net

Glycosylphosphatidylinositol (GPI)-Anchored Protein Biosynthesis

UDP-N-acetyl-D-glucosamine is the essential precursor for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which serve to attach many eukaryotic cell surface proteins to the cell membrane. nih.gov The entire process of GPI anchor synthesis is initiated in the endoplasmic reticulum. reactome.org

The first and committed step in the GPI biosynthesis pathway is the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate this compound to phosphatidylinositol (PI), a lipid component of the endoplasmic reticulum membrane. reactome.orgnih.govjohnshopkins.edu This reaction results in the formation of N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI). johnshopkins.edu The reaction is catalyzed by a complex, membrane-bound enzyme known as GPI-GlcNAc transferase, which is composed of at least seven different proteins, including PIG-A, PIG-C, and PIG-H. nih.govnih.gov This initial step occurs on the cytoplasmic face of the endoplasmic reticulum. nih.gov Following its formation, GlcNAc-PI is de-N-acetylated by the enzyme PIG-L to form GlcN-PI, a key intermediate in the subsequent steps of GPI anchor maturation which include the addition of mannose and ethanolamine phosphate residues. nih.govnih.gov

Glycolipid Biosynthesis

UDP-N-acetyl-D-glucosamine serves as a fundamental building block in the biosynthesis of various glycolipids. wikipedia.org As an activated sugar nucleotide, it is utilized by a class of enzymes called glycosyltransferases to donate N-acetylglucosamine residues to lipid acceptors. wikipedia.org This role is exemplified in the synthesis of the GPI anchor precursor, where GlcNAc is transferred to a phosphatidylinositol lipid. nih.gov Beyond GPI anchors, this compound is a precursor for other complex glycans that can be attached to lipids, forming a diverse array of glycolipids that are integral components of cell membranes and play roles in cell recognition and signaling.

Hyaluronan and Chondroitin Sulfate Synthesis

UDP-N-acetyl-D-glucosamine is a critical substrate for the synthesis of glycosaminoglycans (GAGs) such as hyaluronan (HA) and chondroitin sulfate. nih.govmdpi.com These long, unbranched polysaccharides are major components of the extracellular matrix.

Hyaluronan is synthesized at the plasma membrane by a family of enzymes called hyaluronan synthases (HAS). nih.govkisti.re.kr These enzymes utilize two cytoplasmic UDP-sugar substrates: UDP-glucuronic acid and UDP-N-acetylglucosamine. nih.govkisti.re.kr The availability of this compound is a key regulatory factor for HA synthesis. Studies have shown that increasing the cellular pools of this compound, for instance through glucosamine (B1671600) treatment, leads to an increased synthesis of both hyaluronan and chondroitin sulfate. nih.govresearchgate.net This indicates that the concentration of this compound can be a rate-limiting factor for the production of these GAGs. Furthermore, this compound is the substrate for O-GlcNAcylation, a post-translational modification that can directly impact the activity and stability of enzymes like HAS2, further linking this compound levels to the regulation of HA synthesis. nih.govresearchgate.net

GlycoconjugateKey Enzyme(s)Role of UDP-N-acetyl-D-glucosamine
Peptidoglycan MurA, MurBInitial substrate for the formation of UDP-N-acetylmuramic acid. researchgate.net
GPI Anchor GPI-GlcNAc transferaseDonor of the first sugar (GlcNAc) transferred to phosphatidylinositol. reactome.orgnih.gov
Hyaluronan Hyaluronan Synthases (HAS)One of the two essential UDP-sugar substrates for chain elongation. nih.govkisti.re.kr
Chondroitin Sulfate Various GlycosyltransferasesPrecursor for the N-acetylgalactosamine units in the repeating disaccharide.

Udp N Acetyl D Glucosamine in Cellular Signaling and Processes

Nutrient Sensing Mechanism

UDP-GlcNAc acts as a critical nutrient sensor, integrating metabolic inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. researchgate.net Approximately 2-5% of cellular glucose is funneled into the hexosamine biosynthetic pathway (HBP), culminating in the production of this compound. nih.govahajournals.orgnih.gov Consequently, the intracellular concentration of this compound directly reflects the nutrient availability. nih.gov

The enzyme O-GlcNAc transferase (OGT) is exquisitely sensitive to the concentration of this compound, and its activity and substrate specificity are modulated by fluctuations in this nucleotide sugar. researchgate.netnih.gov When nutrient levels are high, the increased flux through the HBP leads to elevated this compound levels, resulting in increased O-GlcNAcylation of target proteins. royalsocietypublishing.org Conversely, under nutrient-deprived conditions, this compound levels decrease, leading to a reduction in O-GlcNAcylation. This dynamic interplay allows cells to adapt their biological processes in response to changes in the extracellular environment. mdpi.com

The O-GlcNAc modification serves as a rheostat, translating the nutritional state of the cell into changes in protein function and gene expression. nih.gov This nutrient-sensing mechanism is fundamental to maintaining cellular homeostasis and has been implicated in various physiological and pathological processes. royalsocietypublishing.org

Nutrient SourceMetabolic PathwayContribution to this compound Synthesis
GlucoseHexosamine Biosynthetic Pathway (HBP)Primary source of the glucosamine (B1671600) and acetyl moieties. researchgate.net
Amino AcidsGlutamine is a key substrate for GFAT.Provides the amino group for the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. wikipedia.org
Fatty AcidsFatty acid metabolismContributes to the acetyl-CoA pool, a precursor for the acetyl group of this compound. researchgate.net
NucleotidesPyrimidine biosynthesisThe uridine (B1682114) component of this compound is derived from this pathway. researchgate.net

Coordination of GlcNAc De Novo Synthesis and Recycling

Cells employ a coordinated system to manage the intracellular pool of N-acetylglucosamine (GlcNAc) through both de novo synthesis and recycling pathways. The de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate and is a multi-step enzymatic process. nih.gov

In addition to de novo synthesis, cells can salvage and recycle GlcNAc. When OGA removes O-GlcNAc from proteins, the resulting GlcNAc can be re-phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which can then re-enter the HBP. nih.gov This salvage pathway allows for the efficient reuse of GlcNAc, conserving cellular resources. researchgate.net The coordination between these two pathways ensures a stable supply of this compound for essential cellular functions, including protein glycosylation. nih.gov

Modulation of Protein Function and Stability via O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification that modulates the function and stability of a vast number of intracellular proteins. nih.gov The addition and removal of the O-GlcNAc moiety can alter a protein's activity, localization, and interaction with other molecules. nih.govwikipedia.org

O-GlcNAcylation plays a significant role in regulating chromatin structure and gene transcription. Histones, the primary proteins responsible for packaging DNA, are subject to O-GlcNAcylation. pnas.orgnih.gov This modification is considered part of the "histone code," a complex set of post-translational modifications that collectively determine the accessibility of DNA to transcription factors and the transcriptional machinery. pnas.orgnih.gov

O-GlcNAc has been identified on histones H2A, H2B, and H4, and its levels can change dynamically in response to cellular events like mitosis and heat shock. pnas.orgnih.gov The O-GlcNAcylation of histones can influence other histone modifications, such as acetylation and methylation, thereby affecting chromatin remodeling and gene expression. nih.govresearchgate.net Furthermore, OGT can be recruited to promoter regions of genes, where it can directly modify transcription factors and components of the transcriptional machinery, leading to either transcriptional activation or repression. pnas.orgportlandpress.com

The O-GlcNAcylation of key regulatory proteins is intricately linked to the control of cell proliferation and apoptosis. Elevated levels of O-GlcNAcylation have been shown to promote cell proliferation in various cell types. frontiersin.orgmdpi.com Several proteins involved in cell cycle regulation are O-GlcNAcylated, and this modification can influence their activity and contribute to cell cycle progression. royalsocietypublishing.orgresearchgate.net

Conversely, O-GlcNAcylation can also exert anti-apoptotic effects. nih.gov For instance, the O-GlcNAcylation of the tumor suppressor protein p53 at serine 149 can block its phosphorylation at a nearby threonine residue, which is a signal for its degradation. This leads to the accumulation of p53 and an increase in apoptotic activity. nih.gov In some cancer cells, reducing O-GlcNAcylation levels can inhibit proliferation and induce apoptosis, highlighting the importance of this modification in cell survival. frontiersin.orgnih.gov

O-GlcNAcylation can act as a molecular switch that regulates protein-protein interactions. nih.gov The addition of the bulky O-GlcNAc moiety to a protein can either sterically hinder or create a new binding surface for interacting partners. nih.gov This dynamic regulation of multiprotein complexes has far-reaching consequences for various signaling pathways. mdpi.comnih.gov

For example, O-GlcNAcylation can disrupt the interactions of transcription factors with their co-regulators, thereby modulating gene expression. nih.gov In other cases, O-GlcNAcylation can induce protein-protein interactions, as seen with the transcription factor STAT5, where glycosylation promotes its association with other signaling molecules. nih.gov The ability of O-GlcNAcylation to both inhibit and induce protein-protein interactions underscores its versatility as a regulatory mechanism. nih.govmdpi.com

ProteinEffect of O-GlcNAcylationFunctional Consequence
p53Blocks phosphorylation, leading to stabilization.Increased apoptotic activity. nih.gov
STAT5Induces protein-protein interactions.Influences gene expression programs regulating cell proliferation and apoptosis. nih.gov
PGC1αAbrogates interactions with other transcription factors.Disrupts normal metabolic function. nih.gov
NF-κBO-GlcNAcylation of p65 subunit.Contributes to its activation in certain cancer cells. nih.gov

Hyaluronan synthase 2 (HAS2) is a key enzyme responsible for the synthesis of hyaluronan, a major component of the extracellular matrix. The activity and stability of HAS2 are regulated by O-GlcNAcylation. researchgate.net Increased availability of this compound, the substrate for O-GlcNAcylation, can lead to the O-GlcNAcylation of HAS2. nih.gov

Research has shown that O-GlcNAcylation of HAS2 on serine 221 significantly increases its enzymatic activity and stability. researchgate.net This modification extends the half-life of the enzyme, leading to an accumulation of hyaluronan. researchgate.net Furthermore, O-GlcNAcylation can also indirectly influence HAS2 expression by modulating the activity of transcription factors that regulate the HAS2 gene. nih.govnih.gov For example, O-GlcNAcylation can induce the transcription of the HAS2 natural antisense transcript (HAS2-AS1), which in turn promotes the transcription of the HAS2 gene by altering chromatin structure. nih.govnih.gov This dual regulation of both enzyme function and gene expression highlights the multifaceted role of O-GlcNAcylation in controlling hyaluronan synthesis. researchgate.net

Intersections with Other Post-Translational Modifications (e.g., Phosphorylation)

Uridine diphosphate (B83284) N-acetyl-D-glucosamine (this compound) is the sole substrate for O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its scope and importance in cellular regulation. This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear and cytoplasmic proteins. The interplay between O-GlcNAcylation and phosphorylation is a critical aspect of signal transduction, with these two modifications often exhibiting a complex and reciprocal relationship. nih.govnih.govphysiology.org

The crosstalk between O-GlcNAcylation and phosphorylation can manifest in several ways:

Competitive Occupancy : O-GlcNAc and phosphate (B84403) can compete for the same or adjacent serine/threonine residues on a protein. nih.gov This reciprocal occupancy means that the presence of one modification can sterically hinder the addition of the other, providing a direct mechanism for signal integration. For instance, on myosin, serine 15 can be either phosphorylated or O-GlcNAcylated, and a nearby serine 19 can also be phosphorylated, with each modification potentially influencing the others. nih.gov

Regulation of Cycling Enzymes : The enzymes that add and remove these modifications are themselves subject to regulation by the opposing modification. O-GlcNAc transferase (OGT), the enzyme that catalyzes O-GlcNAcylation using this compound, can be phosphorylated by kinases such as the insulin (B600854) receptor and CAMKIV, which can activate it. nih.gov Conversely, many kinases and phosphatases are themselves O-GlcNAcylated, altering their activity, localization, or substrate specificity.

Non-Competitive Regulation : O-GlcNAcylation and phosphorylation can also occur on different sites of the same protein, influencing the protein's function through allosteric changes or by creating or blocking docking sites for other signaling proteins. nih.gov

This intricate interplay allows cells to integrate signals from nutrient availability (via this compound levels) and extracellular stimuli (often mediated by phosphorylation cascades) to fine-tune cellular processes like transcription, cell cycle progression, and metabolism. nih.gov

Regulatory MechanismDescriptionExample Protein(s)
Reciprocal Occupancy O-GlcNAc and phosphate compete for the same or nearby serine/threonine residues.Myosin, RNA Polymerase II
Enzyme Regulation Kinases and phosphatases are O-GlcNAcylated; OGT and O-GlcNAcase are phosphorylated.OGT, Akt, IRS1
Allosteric Control Modifications at distinct sites on a protein influence each other's function or protein conformation.Histones, Transcription Factors

Effects on Cellular Stress Responses

The availability of this compound and the subsequent level of O-GlcNAcylation are intimately linked to the cellular stress response. O-GlcNAcylation acts as a key regulator and sensor in response to a wide variety of cellular stressors, including nutrient deprivation or excess, oxidative stress, and heat shock. ahajournals.org An increase in protein O-GlcNAcylation is a common cellular response to stress and is considered a critical maneuver for cell survival. ahajournals.org

Chronic elevation in nutrients like glucose can increase the flux through the hexosamine biosynthetic pathway (HBP), leading to higher levels of this compound. nih.govphysiology.org This elevated this compound pool enhances the O-GlcNAcylation of numerous proteins, which has been implicated in both protective and pathological responses. For example, augmented O-GlcNAc levels have been shown to be cardioprotective in models of ischemia/reperfusion injury. physiology.orgahajournals.org

Furthermore, the HBP and this compound levels are connected to endoplasmic reticulum (ER) stress. This compound is an essential substrate for N-linked glycosylation in the ER, a critical process for proper protein folding. nih.gov Disruptions in the HBP can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). nih.gov For instance, increased endogenous production of glucosamine, which feeds into the HBP to produce this compound, can induce an ER stress response. nih.gov

Cellular StressorRole of this compound / O-GlcNAcylationCellular Outcome
Ischemia/Reperfusion Increased O-GlcNAcylation.Cardioprotection, enhanced cell survival. ahajournals.org
Nutrient Excess (Hyperglycemia) Increased HBP flux, elevated this compound and O-GlcNAcylation.Altered signaling pathways, potential for glucose toxicity. nih.gov
Protein Misfolding This compound is a substrate for N-linked glycosylation, essential for protein folding.Disruption can lead to ER stress and the Unfolded Protein Response (UPR). nih.gov

Involvement in Host-Pathogen Interactions

UDP-N-acetyl-D-glucosamine and its related metabolic products are central to the interactions between hosts and various pathogens, including bacteria, fungi, and viruses.

Bacterial Virulence Properties and Fimbriae Production

In bacteria, the metabolic pathways involving N-acetylglucosamine (GlcNAc), the precursor to this compound, are linked to the regulation of virulence factors. The expression of type 1 fimbriae, adhesive organelles that are crucial for the attachment of uropathogenic Escherichia coli (UPEC) to host cells in the urinary tract, is controlled by environmental signals, including GlcNAc. nih.govasm.org The presence of GlcNAc can inhibit the production of type 1 fimbriae. nih.gov This response may allow bacteria to detach and evade host defenses once inflammation leads to increased GlcNAc levels in the local environment. nih.gov

Beyond fimbriae, GlcNAc metabolism also influences the production of other virulence factors. For example, it can diminish the formation of Curli fibers, which are involved in biofilm formation and host cell invasion by E. coli. nih.gov The proper regulation of GlcNAc metabolism is significant for host colonization by bacteria like E. coli and Vibrio cholerae. nih.gov

Bacterial SpeciesVirulence FactorEffect of GlcNAc
Escherichia coli (UPEC)Type 1 FimbriaeInhibition of production. nih.govasm.org
Escherichia coliCurli FibersDiminished production. nih.gov
Pseudomonas aeruginosaToxins and Virulence FactorsStimulated production (in polymicrobial infections). nih.gov

Immunomodulation and T-cell Response

N-acetyl-D-glucosamine (NAG), which is converted to this compound within the cell, plays a significant role in modulating the host immune response, particularly T-cell function. casi.org NAG is crucial for the biosynthesis of N-linked glycans, and altering the availability of this substrate can impact the glycosylation of key cell surface receptors, thereby influencing immune cell signaling. casi.org

Research has shown that glucosamine can modulate T-cell differentiation. It has been demonstrated to impede the development of Th1, Th2, and induced regulatory T (iTreg) cells while promoting the differentiation of Th17 cells. nih.gov This effect is mediated, at least in part, by the down-regulation of N-linked glycosylation of the IL-2 receptor alpha chain (CD25), which subsequently inhibits downstream Stat5 signaling. nih.govresearchgate.net By altering the balance of T-cell subsets, glucosamine and its metabolic products can influence the progression and severity of T-cell-mediated autoimmune diseases. nih.gov

T-Cell SubsetEffect of GlucosamineUnderlying Mechanism
Th1 Inhibition of differentiation. nih.govDown-regulation of CD25 N-glycosylation, impaired IL-2/Stat5 signaling. nih.gov
Th2 Inhibition of differentiation. nih.govImpaired IL-2/Stat5 signaling. nih.gov
iTreg Inhibition of differentiation. nih.govImpaired IL-2/Stat5 signaling. nih.gov
Th17 Promotion of differentiation. nih.govAttenuation of IL-2 signaling, which normally suppresses Th17 development. nih.gov

Fungal Cell Wall Remodeling and Host Colonization

In pathogenic fungi, this compound is the essential precursor for the synthesis of chitin (B13524), a major structural component of the fungal cell wall. nih.gov The dynamic synthesis and remodeling of the cell wall are critical for fungal growth, morphogenesis, and adaptation to host environments. The ability of many pathogenic fungi to switch between a yeast-like and a filamentous (hyphal) form is a key virulence trait associated with host colonization and invasion. plos.org

The monomer of chitin, GlcNAc, and its precursor glucosamine (GlcN) can act as signaling molecules that induce this morphological transition. plos.orgnih.gov In Cryptococcus neoformans, GlcN can trigger the yeast-to-hypha transition, a process crucial for its pathogenicity. plos.org In Candida albicans, GlcNAc is a well-known inducer of hyphal formation. nih.gov This signaling is distinct from the structural role of this compound in chitin synthesis and represents a mechanism by which fungi can sense their environment and initiate developmental programs required for infection. Furthermore, during stress conditions, such as exposure to antifungal drugs like echinocandins that target other cell wall components, fungi often remodel their cell walls by increasing chitin content, highlighting the importance of the this compound supply for survival and resistance. biorxiv.orgresearchgate.net

Quantification Techniques

Enzymatic Assays (e.g., using Methanococcus maripaludis MMP0352 oxidoreductase)

Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. One such assay utilizes the NAD+-dependent oxidoreductase MMP0352 from Methanococcus maripaludis. This enzyme specifically catalyzes the oxidation of this compound, leading to the production of NADH, which can be detected fluorometrically. The assay is highly specific for this compound, with no activity detected for substrate analogs like UDP-Glc, UDP-GalNAc, N-acetylglucosamine, or glucosamine. This specificity is a significant advantage over chromatographic methods that may struggle to separate epimers.

The fixed-endpoint fluorometric method based on this enzyme has a detection limit of 0.2 μM this compound in a 1-ml sample, making it suitable for analyzing biologically relevant concentrations. This method has been successfully used to measure this compound concentrations in extracts from Escherichia coli, Saccharomyces cerevisiae, and HeLa carcinoma cells, with the results validated by chromatographic analyses. Another enzymatic approach leverages the selectivity of O-GlcNAc transferase (OGT) for this compound over its epimer UDP-GalNAc, a common challenge in HPLC and MS-based assays.

Enzymatic Assay Parameters for this compound Quantification
ParameterValueReference
EnzymeMethanococcus maripaludis MMP0352 oxidoreductase
Detection MethodFluorometric detection of NADH
Detection Limit0.2 μM
Quantification Limit0.7 μM
SpecificityHighly specific for this compound

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the separation and quantification of this compound from complex biological mixtures. Ion-pair reversed-phase HPLC has been used to resolve various sugar nucleotides, though it may not always separate this compound from its epimers. Anion-exchange HPLC with a borate (B1201080) buffer has been shown to successfully separate this compound from UDP-GalNAc.

Capillary Zone Electrophoresis (CZE) offers an alternative with excellent separation efficiency. A CZE method using a 90 mM borate buffer (pH 9.0) has been developed for the simultaneous and quantitative analysis of this compound, UDP-N-acetylgalactosamine, UDP-glucose, and UDP-galactose in various biological samples, including human peripheral blood cells and muscle biopsies. This method has a detection limit of 180 fmol for all four UDP-sugars, demonstrating its high sensitivity.

Comparison of HPLC and CE for this compound Analysis
TechniquePrincipleAdvantagesLimitationsReference
HPLCIon-pair reversed-phase or anion-exchange chromatographyWell-established, can be coupled with various detectorsCo-elution of epimers like UDP-GalNAc can be an issue
Capillary Electrophoresis (CE)Separation based on charge-to-mass ratio in an electric fieldHigh resolution, small sample volume, rapid analysisLower concentration sensitivity compared to some MS methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural characterization and quantification of this compound. High-resolution MS, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), allows for the accurate mass determination of this compound and its isotopologues with high confidence. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for the sensitive and specific quantification of sugar nucleotides.

NMR spectroscopy provides detailed structural information. 1D and 2D NMR experiments, such as 1H-1H TOCSY and 1H-13C HSQC, can be used to identify and quantify this compound in complex mixtures. The N-acetyl group of this compound provides a distinct signal in the 1H-NMR spectrum that can be used for quantification.

Stable isotope tracing is a powerful technique to elucidate the biosynthetic pathways of this compound. By feeding cells with labeled precursors such as [U-¹³C]-glucose or ¹³C₂-glucosamine, the incorporation of the heavy isotopes into this compound can be tracked over time using MS and NMR. This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides quantitative insights into the relative fluxes through different biosynthetic routes. For instance, tracing with ¹³C₆-glucose can reveal the contributions of various metabolic pathways to the synthesis of UDP-HexNAc (this compound and UDP-GalNAc) and its downstream product CMP-NeuAc.

Mass isotopologue profiling involves the analysis of the distribution of isotopic labels in a molecule, which reflects the biosynthetic pathways it has undergone. By analyzing the time-dependent changes in the ¹³C isotopologue distribution of this compound synthesized from [U-¹³C]-glucose, researchers can model the relative fluxes through different biosynthetic pathways. This approach allows for the deconvolution of the labeled metabolic units, namely glucose, ribose, acetyl, and uracil, that contribute to the final this compound molecule. This detailed analysis provides a deeper understanding of the regulation of this compound levels in response to various physiological and pathological conditions.

Isotope Labeling Strategies

Various isotope labeling strategies are employed to study the metabolism and function of this compound. The choice of labeled precursor depends on the specific metabolic pathway being investigated. For example, labeling with [U-¹³C]-glucose allows for the tracing of carbon atoms from glucose into the multiple components of this compound, including the glucosamine ring, acetyl group, and the uridine moiety (both ribose and uracil).

Deuterium (²H) labeling is another strategy. Chemoenzymatic synthesis can produce UDP-N-[²H]-acetyl-glucosamine, which can be used as a substrate for enzymes like chitin synthase to study their mechanisms using mass spectrometry. These stable isotope-labeled analogs are powerful tools for investigating the dynamics of glycosylation and other processes involving this compound.

Isotope Labeling Strategies for this compound Research
IsotopeLabeled PrecursorApplicationReference
¹³C[U-¹³C]-glucoseTracing carbon flux from glucose into this compound biosynthesis
¹³C¹³C₂-glucosamineTracing the utilization of glucosamine in this compound synthesis and glycan formation
²HDeuterated precursorsStudying enzyme mechanisms and dynamics by mass spectrometry
¹⁵N¹⁵NH₄ClGeneral labeling of nitrogen-containing biomolecules for NMR studies

Research Methodologies and Analytical Approaches for Udp N Acetyl D Glucosamine

The study of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a pivotal precursor in numerous biosynthetic pathways, relies on a diverse array of sophisticated research methodologies and analytical techniques. These approaches enable scientists to investigate its metabolism, regulation, and the function of enzymes involved in its synthesis and utilization. This section details the key experimental strategies employed in the investigation of this compound, encompassing biochemical, metabolic, genetic, and molecular techniques.

Udp N Acetyl D Glucosamine in Pathophysiological Contexts

Alterations in O-GlcNAc Metabolism in Disease States

The dynamic cycling of O-GlcNAc on serine and threonine residues of proteins is a key mechanism by which cells sense and respond to nutrient availability. Perturbations in this process are increasingly recognized as a contributing factor to the etiology of several disease states.

In the context of diabetes mellitus, hyperglycemia leads to an increased influx of glucose through the hexosamine biosynthetic pathway, resulting in elevated intracellular concentrations of UDP-GlcNAc. researchgate.netnih.gov This, in turn, drives hyper-O-GlcNAcylation of a multitude of proteins, a condition that has been linked to both insulin (B600854) resistance and the toxic effects of high glucose levels. researchgate.netnih.gov The increased O-GlcNAcylation of key proteins involved in insulin signaling pathways can impair their function, contributing to the development and progression of insulin resistance, a hallmark of type 2 diabetes.

Furthermore, sustained increases in O-GlcNAc levels are implicated in the development of diabetic vascular complications. nih.gov This aberrant glycosylation can affect proteins involved in endothelial function, vascular smooth muscle cell proliferation, and inflammation, contributing to conditions such as retinopathy, nephropathy, and cardiovascular disease. researchgate.net

Disease ContextKey Research FindingImplication
Diabetes MellitusHyperglycemia increases this compound levels, leading to hyper-O-GlcNAcylation. researchgate.netContributes to insulin resistance and glucose toxicity. researchgate.netnih.gov
Diabetic Vascular ComplicationsElevated O-GlcNAcylation is associated with endothelial dysfunction and inflammation. nih.govPlays a role in the pathogenesis of retinopathy, nephropathy, and cardiovascular disease. researchgate.net

Emerging evidence suggests a significant role for altered O-GlcNAc metabolism in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. alectos.comresearchgate.net Studies have shown that brain tissue from individuals with Alzheimer's disease exhibits decreased levels of O-GlcNAcylation. alectos.com This is significant because several proteins implicated in the pathology of Alzheimer's, such as tau and the amyloid precursor protein, are known to be O-GlcNAcylated. alectos.com

Glucose hypometabolism, an early feature of Alzheimer's disease, may lead to reduced levels of this compound and consequently, decreased O-GlcNAcylation of these critical proteins. alectos.com This reduction in O-GlcNAcylation is thought to contribute to the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles, one of the pathological hallmarks of the disease. The interplay between O-GlcNAcylation and phosphorylation is critical, as these two modifications can compete for the same or adjacent serine/threonine residues on proteins. researchgate.net

Neurodegenerative DiseaseKey Research FindingImplication
Alzheimer's DiseaseDecreased O-GlcNAc levels observed in affected brain regions. alectos.comMay contribute to tau hyperphosphorylation and neurofibrillary tangle formation. alectos.com
General NeurodegenerationO-GlcNAcylation is involved in regulating synaptic function and neuronal survival. researchgate.netnih.govDysregulation of O-GlcNAc cycling can impair neuronal health and contribute to disease progression.

A common feature of many cancer cells is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and flux through various biosynthetic pathways, including the hexosamine biosynthetic pathway. nih.gov Consequently, cancer cells often exhibit elevated levels of this compound and global hyper-O-GlcNAcylation. nih.gov

This increased O-GlcNAcylation is not merely a byproduct of altered metabolism but actively contributes to the transformed phenotype. Hyper-O-GlcNAcylation has been shown to promote cancer cell proliferation, survival, invasion, and metastasis by modifying the function of key oncoproteins, tumor suppressors, and transcription factors. nih.gov The aberrant glycosylation of these proteins can alter their stability, localization, and interactions, thereby driving cancer progression.

Cancer-Related ProcessKey Research FindingImplication
Cancer Cell MetabolismIncreased glucose uptake and HBP flux lead to elevated this compound and hyper-O-GlcNAcylation. nih.govPromotes a metabolic state conducive to rapid cell growth and proliferation.
Oncogenic SignalingO-GlcNAcylation of key signaling proteins (e.g., oncoproteins, tumor suppressors) is altered. nih.govContributes to uncontrolled cell proliferation, survival, and metastasis. nih.gov

Role in Antibiotic Tolerance and Bacterial Susceptibility

UDP-N-acetyl-D-glucosamine is a fundamental building block for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Its biosynthesis and utilization are therefore critical for bacterial viability and represent a key target for antimicrobial strategies.

Antibiotic tolerance is a phenomenon where a subpopulation of bacteria can survive lethal concentrations of an antibiotic without being genetically resistant. One mechanism of tolerance, particularly to β-lactam antibiotics, involves the downregulation of metabolic processes, including peptidoglycan synthesis. In such a dormant state, the target of β-lactams is less active, rendering the antibiotic ineffective.

Research has shown that the provision of N-acetyl-D-glucosamine (GlcNAc) can re-sensitize antibiotic-tolerant bacteria to β-lactams. nih.govcityu.edu.hknih.gov The uptake of GlcNAc by these tolerant cells leads to the formation of this compound, which in turn reactivates the peptidoglycan biosynthesis pathway. nih.govnih.gov This reactivation makes the bacteria once again susceptible to the action of β-lactam antibiotics that target cell wall synthesis. nih.gov

Bacterial StateInterventionOutcome
Antibiotic-Tolerant (e.g., to β-lactams)Exposure to N-acetyl-D-glucosamine (GlcNAc)Formation of this compound and reactivation of peptidoglycan biosynthesis. nih.govnih.gov
Reactivated StateContinued presence of β-lactam antibioticIncreased susceptibility and cell lysis. nih.gov

The enzymes involved in the biosynthesis of this compound are attractive targets for the development of novel antibiotics. nih.gov This is because this pathway is essential for bacterial survival and the enzymes involved often have no mammalian homologs, which could minimize off-target effects. nih.gov

The biosynthesis of this compound from fructose-6-phosphate (B1210287) involves a series of enzymatic reactions catalyzed by proteins such as GlmS, GlmM, and the bifunctional GlmU. nih.gov Targeting these enzymes could disrupt the supply of this essential precursor, thereby inhibiting peptidoglycan synthesis and potentially other vital pathways that utilize this compound, such as the synthesis of lipopolysaccharides in Gram-negative bacteria. nih.govasm.org For instance, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which utilizes this compound in the first committed step of peptidoglycan synthesis, is the target of the antibiotic fosfomycin. nih.govresearchgate.net

Enzyme TargetFunction in this compound PathwayPotential as Antibiotic Target
Glucosamine-6-phosphate synthase (GlmS)Catalyzes the first and rate-limiting step in this compound biosynthesis. nih.govA promising target for the development of new antibacterial agents. nih.gov
Phosphoglucosamine mutase (GlmM)Interconverts glucosamine-6-phosphate and glucosamine-1-phosphate. nih.govUnique to bacteria, making it a specific target. nih.gov
Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)A bifunctional enzyme that catalyzes the final two steps in this compound synthesis. nih.govebi.ac.ukInhibition would disrupt both peptidoglycan and lipopolysaccharide biosynthesis. asm.org

Plant Disease Resistance and Stress Response

Uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine (this compound) is a critical metabolic intermediate in plants, positioned at the crossroads of primary metabolism and complex cellular processes. Synthesized via the hexosamine biosynthetic pathway (HBP), this compound serves as the essential donor substrate for the synthesis of N-glycans, O-GlcNAcylated proteins, and other vital glycoconjugates. sinica.edu.twnih.gov The HBP integrates inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism, positioning this compound as a key sensor of the cell's nutritional and energetic status. sinica.edu.twfrontiersin.org Consequently, fluctuations in this compound levels are intricately linked to the plant's ability to mount effective responses to both biotic (disease) and abiotic (environmental) stress.

A primary role of this compound in plant defense is its function as a precursor for protein N-glycosylation. This post-translational modification is essential for the correct folding, stability, and function of numerous proteins integral to the plant immune system, which occurs in the endoplasmic reticulum (ER) and Golgi apparatus. sinica.edu.twnih.gov Disruptions in the HBP that lead to reduced this compound levels can impair N-glycosylation, causing an accumulation of misfolded proteins in the ER. nih.gov This condition, known as ER stress, triggers the unfolded protein response (UPR), a signaling cascade that can influence plant growth and defense responses. frontiersin.orgnih.gov

Furthermore, this compound is the sole substrate for O-GlcNAcylation, a dynamic and reversible post-translational modification of nuclear and cytoplasmic proteins. wikipedia.orgresearchgate.net This process, governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a crucial regulatory mechanism, modulating protein activity and stability in response to cellular stress. mdpi.comnih.gov Increased O-GlcNAcylation is a common response to diverse stressors and is generally considered a pro-survival signal. researchgate.netnih.gov

In the context of abiotic stress, particularly salt stress, the integrity of the HBP is vital for plant tolerance. Studies in Arabidopsis thaliana have demonstrated that interference with the final step of this compound synthesis, catalyzed by N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs), results in salt hypersensitivity during seed germination and early seedling development. nih.gov This sensitivity is associated with reduced this compound levels, altered protein N-glycosylation, and an induction of abscisic acid (ABA) biosynthesis and signaling pathways. frontiersin.orgnih.gov Depletion of this compound has been shown to cause salt hypersensitivity, highlighting its importance in mitigating environmental challenges. researchgate.net

Regarding disease resistance, the role of this compound is complex. While it is the precursor to chitin (B13524), a major component of fungal cell walls and a well-known pathogen-associated molecular pattern (PAMP) that triggers plant immunity, the direct impact of endogenous this compound levels on defense is multifaceted. frontiersin.orgnih.gov In rice, functional inactivation of the UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) enzyme, which is involved in this compound synthesis, leads to a significant reduction in this compound content. researchgate.net This disruption triggers early leaf senescence and activates defense responses, suggesting that the homeostasis of this compound is critical for regulating programmed cell death and immunity. frontiersin.orgresearchgate.net

The research findings below detail the specific consequences of altered this compound metabolism on plant resilience.

Plant SpeciesGene/Enzyme ManipulatedKey Phenotype(s)Summary of Findings
Arabidopsis thalianaN-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs)Salt hypersensitivity, delayed germination, altered protein N-glycosylation, induced UPR.Reduced this compound biosynthesis impairs protein N-glycosylation and induces ABA-mediated salt sensitivity during early development. nih.gov
Rice (Oryza sativa)UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1/SPL29)Early leaf senescence, enhanced defense responses, accumulation of reactive oxygen species (ROS).Inactivation of UAP1 severely reduces this compound content, triggering programmed cell death and defense responses. frontiersin.orgresearchgate.net
Arabidopsis thalianaGLUTAMINE-FRUCTOSE-6-PHOSPHATE AMINOTRANSFERASE (GFAT)Impaired growth, reduced pollen germination, increased tolerance to tunicamycin (B1663573) (when overexpressed).GFAT is a key enzyme in the HBP; its deficiency impairs growth, while its overexpression can enhance resistance to ER stress-inducing agents. nih.govnih.gov

Future Directions and Emerging Research Areas

Elucidation of Regulatory Mechanisms of UDP-N-acetyl-D-glucosamine Biosynthesis in Diverse Organisms

The biosynthesis of UDP-GlcNAc, primarily through the hexosamine biosynthetic pathway (HBP), is a tightly controlled process that responds to cellular nutrient status. researchwithrutgers.com Future research will focus on dissecting the nuanced regulatory mechanisms that govern this pathway across a wide range of organisms, from bacteria to humans.

In eukaryotes, the rate-limiting enzyme of the HBP is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). researchgate.net Its activity is modulated by the availability of key nutrients such as glucose, glutamine, acetyl-CoA, and UTP, as well as by signaling molecules like mTOR and AMPK that act as environmental sensors. researchwithrutgers.com Feedback inhibition of GFAT by this compound is a well-established regulatory mechanism. However, the specific regulatory nuances of GFAT isoforms (GFAT1 and GFAT2) and how they are differentially regulated in various tissues remain an active area of investigation.

In prokaryotes, the enzymes and regulatory circuits can differ. For instance, in Lactobacillus casei, the biosynthesis of this compound is regulated at multiple points, including the potential for end-product inhibition of the bifunctional enzyme GlmU and regulation by the NagB enzyme. Understanding these differences is crucial, as the enzymes in the prokaryotic pathway that are absent in eukaryotes, such as the bifunctional GlmU acetyltransferase and pyrophosphorylase, represent potential targets for novel antibiotics.

Plants also possess a highly conserved HBP, and future studies will likely focus on how this pathway is regulated in response to environmental stressors and developmental cues, which could have significant implications for agriculture and biofortification. The interplay between the de novo synthesis pathway and salvage pathways, which recycle N-acetylglucosamine and glucosamine (B1671600), is another area ripe for exploration across all kingdoms of life. The mechanisms that determine a cell's preference for one pathway over the other are still largely enigmatic.

Organism TypeKey Regulatory Enzyme(s)Primary Regulatory Mechanisms
Eukaryotes (Mammals) GFAT1, GFAT2Nutrient availability (glucose, glutamine), feedback inhibition by this compound, signaling pathways (mTOR, AMPK)
Prokaryotes (e.g., L. casei) GlmS, GlmM, GlmUEnd-product inhibition, glmS riboswitch, transcriptional control of glmU
Plants GFAT, GNA, AGM, UAPConserved pathway, regulation by environmental stress and development is under investigation

Functional Characterization of Novel Enzymes in UDP-N-acetyl-D-glucosamine-Related Pathways

While the core enzymes of the HBP are well-characterized, ongoing research continues to identify and functionally annotate novel enzymes that intersect with or expand upon this compound metabolism. A significant area of emerging research is the biosynthesis of UDP-N-acetylgalactosamine (UDP-GalNAc), a crucial sugar nucleotide for mucin-type O-glycosylation. While UDP-GalNAc is typically synthesized from this compound by a 4-epimerase, recent studies in the thermophilic crenarchaeon Sulfolobus tokodaii have identified a novel biosynthetic pathway. This pathway involves a newly discovered epimerase that directly converts glucosamine-6-phosphate to galactosamine-6-phosphate, bypassing the traditional route. nih.govresearchgate.net The discovery of such alternative pathways suggests that our understanding of hexosamine metabolism is far from complete and that other organisms may harbor unique enzymatic capabilities.

The enzymes that utilize this compound as a substrate are also a focus of intense study. O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) are the sole enzymes responsible for the addition and removal of O-GlcNAc from nuclear and cytoplasmic proteins, respectively. youtube.com A surprising discovery was the dual function of OGT as a protease, involved in the cleavage of the epigenetic regulator Host Cell Factor 1 (HCF-1). pnas.org Future research will likely uncover additional, non-canonical functions of these critical enzymes. Furthermore, the vast family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-transferases), which initiate mucin-type O-glycosylation, continues to expand, with new members being identified and characterized. These enzymes exhibit distinct substrate specificities, suggesting a complex regulatory layer in the initiation of O-glycosylation.

Advanced Analytical Techniques for Quantifying and Tracing UDP-N-acetyl-D-glucosamine Metabolism

A deeper understanding of this compound metabolism is contingent on the development of more sophisticated analytical tools to measure its intracellular concentrations and trace its metabolic fate in real-time. Traditional methods often struggle to differentiate between this compound and its epimer, UDP-GalNAc, due to their similar chemical properties.

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) are beginning to overcome this challenge. Hydrophilic interaction liquid chromatography (HILIC)-MS methods have been optimized to achieve complete separation of this compound and UDP-GalNAc, allowing for their selective analysis from cell extracts. nih.govrsc.orgresearchgate.net This enables more accurate quantification of the distinct pools of these crucial nucleotide sugars.

Metabolic tracing using stable isotope-labeled precursors, such as 13C-glucose or 13C2-glucosamine, coupled with mass spectrometry, is a powerful technique to follow the flow of atoms through the HBP and into various glycoconjugates. nih.govresearchgate.netresearchgate.netnih.gov This approach provides dynamic information about the relative contributions of different metabolic pathways to the synthesis of this compound and its downstream products. nih.govresearchgate.netresearchgate.netnih.gov

A particularly exciting development is the creation of genetically encoded fluorescent biosensors . These biosensors, based on bacterial this compound transferases, allow for the real-time, ratiometric monitoring of this compound dynamics within living cells. nih.govfigshare.comnih.govacs.orgconsensus.app This technology provides unprecedented spatial and temporal resolution of this compound fluctuations in response to nutritional changes or pharmacological perturbations. nih.govfigshare.comnih.govacs.orgconsensus.app

Analytical TechniquePrincipleKey Application
HILIC-MS Chromatographic separation based on hydrophilicity coupled with mass detection.Selective quantification of this compound and UDP-GalNAc. nih.govrsc.org
Stable Isotope Tracing Use of labeled precursors (e.g., 13C-glucose) to follow metabolic pathways.Tracing the metabolic flux and fate of this compound. nih.govresearchgate.net
Fluorescent Biosensors Genetically encoded proteins that change fluorescence upon binding this compound.Real-time monitoring of this compound levels in living cells. nih.govfigshare.comnih.gov

Deeper Understanding of O-GlcNAcylation and its Interplay with Other Post-Translational Modifications

O-GlcNAcylation, the modification of serine and threonine residues of intracellular proteins with a single N-acetylglucosamine moiety, is a key signaling mechanism downstream of this compound. A major focus of future research is to unravel the intricate crosstalk between O-GlcNAcylation and other post-translational modifications (PTMs), most notably phosphorylation.

O-GlcNAcylation and Phosphorylation: This interplay is extensive and complex. nih.gov O-GlcNAc and phosphate (B84403) can compete for the same or adjacent serine/threonine residues, creating a "yin-yang" relationship that can reciprocally regulate protein function. pnas.org However, the relationship is not always competitive; in some cases, the two modifications can coexist on the same protein and even have synergistic effects. pnas.org O-GlcNAcylation can also regulate the activity of kinases and phosphatases, and conversely, phosphorylation can modulate the activity of OGT and OGA. nih.govmdpi.com Elucidating the specific sites of interplay and the functional consequences of this crosstalk on a proteome-wide scale is a significant challenge for future studies.

O-GlcNAcylation and Ubiquitination: Emerging evidence indicates a significant interplay between O-GlcNAcylation and ubiquitination, which is crucial for protein degradation. nih.govumn.educonsensus.app O-GlcNAcylation can regulate protein stability by antagonizing phosphorylation events that signal for ubiquitination. nih.gov In some instances, O-GlcNAcylation can provide a docking site for deubiquitinating enzymes (DUBs), thereby stabilizing the target protein. nih.gov Conversely, O-GlcNAcylation has also been shown to promote the ubiquitination of certain proteins. nih.gov This complex interplay is particularly relevant in the context of cancer, where dysregulation of protein degradation pathways is a common feature. consensus.appnih.gov

O-GlcNAcylation and Acetylation: Crosstalk with acetylation is another emerging area of interest. Both modifications utilize nutrient-derived metabolites (this compound and acetyl-CoA, respectively) and often modify proteins involved in transcription and metabolism. Understanding how these two nutrient-sensing PTMs are integrated to control cellular processes will be a key area of future investigation.

Targeted Manipulation of UDP-N-acetyl-D-glucosamine Flux for Therapeutic or Biotechnological Applications

The central role of the HBP and O-GlcNAcylation in a multitude of cellular processes makes them attractive targets for therapeutic intervention and biotechnological innovation.

Therapeutic Applications: Dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. researchwithrutgers.com In many cancers, there is an increased flux through the HBP, leading to elevated O-GlcNAcylation which can promote cell proliferation and survival. mdpi.com Therefore, pharmacological inhibitors of key HBP enzymes, such as GFAT, are being explored as potential anti-cancer agents. Similarly, modulating O-GlcNAc levels through inhibitors of OGT or OGA is a promising therapeutic strategy for various conditions. For example, OGA inhibitors that increase O-GlcNAcylation are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, where reduced brain glucose metabolism and O-GlcNAcylation are observed.

Biotechnological Applications: The ability to manipulate this compound levels and glycosylation pathways has significant biotechnological potential. One area of considerable interest is the engineering of antibody glycosylation. The glycan structures on monoclonal antibodies can significantly impact their efficacy and safety, and modulating the HBP in producer cell lines could be a strategy to generate antibodies with desired glycosylation profiles. Furthermore, microbial cell factories are being engineered to overproduce this compound and other nucleotide sugars for the enzymatic synthesis of complex carbohydrates and glycoconjugates with applications in the food, cosmetic, and pharmaceutical industries.

Exploration of UDP-N-acetyl-D-glucosamine-Mediated Signaling in Uncharted Biological Processes

While the role of this compound in fundamental processes like protein glycosylation and cell signaling is well-established, its involvement in a growing number of more specialized biological contexts is an exciting frontier of research.

Neurodevelopment: O-GlcNAcylation is emerging as a critical regulator of neuronal development. nih.govportlandpress.com Studies have shown that OGT-mediated O-GlcNAcylation is essential for embryonic neurogenesis, neuronal migration, and the maturation of dendrites and spines. oup.com Dysregulation of O-GlcNAcylation is linked to X-linked intellectual disabilities, highlighting its importance in proper brain formation and function. nih.govportlandpress.com Future research will delve deeper into the specific O-GlcNAcylated proteins and signaling pathways that govern these neurodevelopmental processes. biologists.complos.org

Immune Cell Function: The HBP and O-GlcNAcylation play a pivotal role in regulating the function of both innate and adaptive immune cells. nih.govfrontiersin.orgnih.govfrontiersin.org The metabolic reprogramming that occurs upon immune cell activation is tightly linked to an increase in this compound levels and protein O-GlcNAcylation. frontiersin.org This modification can influence a wide range of immune processes, including T-cell differentiation, macrophage polarization, and the production of inflammatory cytokines through the modulation of key signaling pathways like NF-κB. nih.govfrontiersin.org Understanding how O-GlcNAcylation fine-tunes immune responses could lead to novel strategies for treating inflammatory diseases and infections. nih.govuniversiteitleiden.nl

Host-Pathogen Interactions: The interplay between host and pathogen metabolism is a critical determinant of infection outcome. Pathogens can manipulate host cell machinery, including post-translational modifications, for their own benefit. youtube.com There is growing interest in how this compound-mediated signaling and O-GlcNAcylation are involved in host-pathogen interactions. For example, O-GlcNAcylation has been shown to modulate the host's antiviral immune response. oup.com Exploring this "sweet" side of host-pathogen interactions may reveal new vulnerabilities that can be targeted for antimicrobial therapies.

Q & A

Q. What are the primary metabolic pathways involving UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) in eukaryotic systems?

this compound is a critical sugar nucleotide in pathways such as chitin biosynthesis, N-linked protein glycosylation, and glycosylphosphatidylinositol (GPI) anchor synthesis. In Saccharomyces cerevisiae, this compound is synthesized via the hexosamine pathway, where fructose-6-phosphate is converted to glucosamine-6-phosphate by GFAT (glutamine:fructose-6-phosphate amidotransferase), followed by acetylation and uridine diphosphate addition . Key enzymes like AGM1 (phosphoacetylglucosamine mutase) and UAP1 (UDP-N-acetylglucosamine pyrophosphorylase) drive this process .

Q. What methodologies are recommended for quantifying this compound in biological samples?

Enzymatic assays coupled with anion-exchange high-performance liquid chromatography (HPLC) and conductimetric detection are widely used. For example, protocols involving hexokinase/glucose-6-phosphate dehydrogenase (HK/G6P-DH) systems can quantify this compound by measuring NADPH production spectrophotometrically at 340 nm . Stable isotope tracing with 13C^{13}\text{C}-labeled precursors and mass isotopologue analysis is also effective for flux studies under non-steady-state conditions .

Q. How can researchers confirm the structural integrity of this compound during experimental workflows?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1\text{H}, 13C^{13}\text{C}) is essential for verifying the 4C1_1 chair conformation of the glucosamine ring. Crystallography and molecular dynamics simulations (>200 μs trajectories) further validate dynamic equilibria between 4C1_1 and 1C4_4 conformers in aqueous environments .

Advanced Research Questions

Q. How do chemical modifications (e.g., fluorination) of N-acetyl-D-glucosamine analogs impact enzymatic recognition in glycan synthesis?

Fluorination at C-3, C-4, or C-6 positions alters hydrogen bonding and steric interactions, affecting substrate specificity of glycosyltransferases (GTs). For instance, 6-azido-N-acetylglucosamine (UDP-6-N3_3-GlcNAc) is incorporated into hyaluronan by hyaluronan synthase but inhibits bacterial peptidoglycan synthesis due to altered binding kinetics . Synthetic protocols involve thioglycoside intermediates and deoxyfluorination reactions .

Q. What experimental strategies resolve contradictions in this compound conformational rigidity reported in literature?

Early crystallographic studies suggested a rigid 4C1_1 chair, but molecular dynamics simulations (0.2 ms trajectories) reveal microsecond-timescale puckering exchanges (4C1_1 ↔ 1C4_4) influenced by sulfonation and polymerization. Researchers should combine high-resolution NMR (e.g., 3JHH^3J_{\text{HH}} coupling constants) with temperature-dependent crystallography to capture dynamic equilibria .

Q. How can metabolic flux analysis address discrepancies in this compound availability across cell types?

Non-steady-state 13C^{13}\text{C}-isotope tracing with deconvolution algorithms (e.g., Moseley et al., 2011) models pathway kinetics. For example, in cancer cells, this compound flux correlates with O-GlcNAcylation levels, which can be perturbed using inhibitors like DON (6-diazo-5-oxo-L-norleucine) to validate biosynthetic bottlenecks .

Q. What are the implications of this compound overexpression in recombinant yeast systems?

Engineered Saccharomyces cerevisiae strains with upregulated UAP1 and AGM1 show enhanced this compound production, improving chitin synthesis and GPI-anchored protein expression. However, excessive this compound can feedback-inhibit GFAT, requiring balanced expression via tunable promoters (e.g., GAL1 or TEF1) .

Methodological Considerations

Q. How to optimize enzymatic assays for this compound in complex matrices (e.g., serum or tissue lysates)?

Pre-treatment with perchloric acid or methanol-chloroform extraction removes interfering metabolites. For low-abundance samples, amplify sensitivity using fluorophore-assisted carbohydrate electrophoresis (FACE) or derivatization with 2-aminobenzamide (2-AB) .

Q. What controls are critical when synthesizing fluorinated this compound analogs?

Include wild-type this compound as a positive control for enzymatic activity assays. Use 19F^{19}\text{F}-NMR to monitor reaction progress and MALDI-TOF MS to confirm product purity (>98%). Assess cytotoxicity in cell models to exclude non-specific effects .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of this compound in cancer signaling pathways?

Tissue-specific O-GlcNAc transferase (OGT) activity and nutrient availability (e.g., glucose/glutamine) modulate this compound pools. For example, in colorectal cancer (RKO cells), SAR1B knockdown alters this compound flux, activating IGF-1 signaling but suppressing TGF-β pathways. Contextual factors (e.g., hypoxia, pH) must be standardized in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.